molecular formula C17H14BrNO4 B11480330 6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

6-bromo-N-(3-methoxyphenyl)-4-oxo-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B11480330
M. Wt: 376.2 g/mol
InChI Key: NODSIPKVYQHXHA-UHFFFAOYSA-N
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Description

6-BROMO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE typically involves the following steps:

    Amidation: The formation of the carboxamide group through a reaction with an amine.

    Methoxylation: The addition of a methoxy group to the phenyl ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-BROMO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(3-methoxyphenyl)-N-(3-pyridinylmethyl)-4-quinolinecarboxamide
  • 4-Hydroxy-2-quinolones

Uniqueness

6-BROMO-N-(3-METHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-CARBOXAMIDE is unique due to its specific structural features, such as the presence of the bromine atom and the methoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrNO4

Molecular Weight

376.2 g/mol

IUPAC Name

6-bromo-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrochromene-2-carboxamide

InChI

InChI=1S/C17H14BrNO4/c1-22-12-4-2-3-11(8-12)19-17(21)16-9-14(20)13-7-10(18)5-6-15(13)23-16/h2-8,16H,9H2,1H3,(H,19,21)

InChI Key

NODSIPKVYQHXHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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